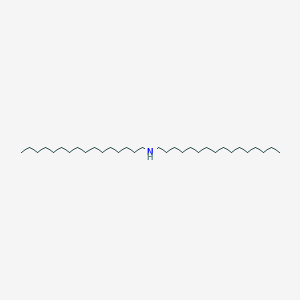

Dihexadecylamine

Beschreibung

Eigenschaften

IUPAC Name |

N-hexadecylhexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H67N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYKSVOHDVVDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H67N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867439 | |

| Record name | N-Hexadecyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16724-63-3, 68037-98-9, 68439-74-7 | |

| Record name | Dihexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16724-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, di-C14-18-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, di-C16-22-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, di-C14-18-alkyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, di-C16-22-alkyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Hexadecyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, di-C16-22-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihexadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, di-C14-18-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICETYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Y5G77L4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dihexadecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine (also known as N-hexadecyl-1-hexadecanamine or dicetylamine) is a symmetrical secondary fatty amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its long, saturated hydrocarbon chains render it highly hydrophobic, while the secondary amine group provides a site for polar interactions and protonation. This amphiphilic nature, though heavily dominated by its lipophilic character, makes it a compound of interest in various industrial and research applications. It is utilized as a surfactant, emulsifier, lubricant, and defoamer.[1][2][3][4] In research, particularly in drug delivery and material science, its properties are leveraged for the formation of liposomes, nanoparticles, and other supramolecular assemblies. Understanding its core physicochemical properties is paramount for its effective application and for predicting its behavior in both formulation and biological systems.

This guide provides a detailed overview of the key physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for assessing its lipophilicity.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These values, compiled from various chemical databases and literature, provide a quantitative foundation for understanding the compound's behavior.

| Property | Value | Source(s) |

| IUPAC Name | N-hexadecylhexadecan-1-amine | [5] |

| Synonyms | Dicetylamine, Armeen 2-16 | [2][5][6] |

| CAS Registry Number | 16724-63-3 | [5][6][7] |

| Molecular Formula | C₃₂H₆₇N | [2][3][5][6][7][8] |

| Molecular Weight | 465.88 g/mol | [5][6][7] |

| Physical Form | White to off-white solid | [1][2][3] |

| Melting Point | 67.03 °C to 80 °C | [1][6] |

| Boiling Point | 220 °C (at unspecified pressure) | [6] |

| 488.93 °C (estimated) | [1] | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform). | [2][9] |

| pKa (Predicted) | 10.84 ± 0.19 | [1][3] |

| LogP (Octanol/Water Partition Coefficient) | 15.3 (XLogP3); 14.922 (Estimated) | [1][5] |

| Density (Estimated) | 0.9018 g/cm³ | [1] |

Experimental Protocols

The accurate determination of physicochemical properties is crucial for quality control and research applications. Given the waxy, solid nature and high lipophilicity of this compound, specific considerations must be taken. The following sections detail generalized but relevant experimental methodologies.

Determination of Melting Point (Cooling Curve Method for Waxy Solids)

This method is suitable for waxy solids like this compound, which may melt over a range rather than at a sharp point.[7][10]

Principle: The melting point is determined by heating the substance well above its melting temperature and then allowing it to cool while recording the temperature at regular intervals. A plateau in the cooling curve indicates the freezing point, which is equivalent to the melting point for a pure substance.

Apparatus:

-

Boiling test tube

-

Beaker (for water bath)

-

Calibrated thermometer or thermocouple (e.g., resistance thermometer)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stirring device

-

Timer

Procedure:

-

Place a sufficient quantity of this compound (e.g., 5-10 g) into a large boiling test tube.

-

Position the test tube in a beaker of water (water bath).

-

Heat the water bath to melt the this compound. Continue heating until the sample temperature is approximately 10-15 °C above its expected melting point.[7]

-

Remove the heat source and the test tube from the water bath.

-

Insert a calibrated thermometer into the center of the molten sample.

-

Begin recording the temperature at regular intervals (e.g., every 30 seconds) as the sample cools, stirring gently and continuously.

-

Continue recording until the temperature has dropped well below the point of solidification.

-

Plot a graph of temperature (Y-axis) versus time (X-axis). The horizontal plateau in the curve represents the freezing point (melting point) of the substance.[1]

Determination of Solubility (Qualitative & Semi-Quantitative)

This protocol determines the solubility of a lipophilic compound in various solvents based on the "like dissolves like" principle.[5][11]

Principle: A specified amount of the solute (this compound) is added to a fixed volume of a solvent. Through vigorous mixing and observation, the mixture is classified as soluble, partially soluble, or insoluble.

Apparatus:

-

Small test tubes or vials with caps

-

Vortex mixer

-

Graduated pipettes or analytical balance

-

Constant temperature bath

Procedure:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol (B129727), chloroform, n-octanol, hexane).

-

Sample Preparation: Bring all solvents and the this compound sample to a constant temperature (e.g., 25 °C) using a water bath.

-

Qualitative Test:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the selected solvent in portions (e.g., 3 x 0.25 mL).[5]

-

After each addition, cap the test tube and vortex vigorously for 1-2 minutes.

-

Visually inspect the mixture. A clear, single homogeneous phase indicates solubility. The presence of undissolved solid, turbidity, or distinct layers indicates partial solubility or insolubility.

-

-

Classification:

-

Soluble in Water/Buffers: If soluble, the compound is polar. (Expected outcome for this compound: Insoluble).

-

Insoluble in Water, Soluble in 5% HCl: If the compound dissolves in aqueous acid, it is a base (Class B).[5] this compound is expected to fall into this category due to the protonation of the amine group.

-

Insoluble in Water, Soluble in Organic Solvents: Confirms lipophilic nature.

-

Determination of pKa (Potentiometric Titration)

This method is widely used to determine the acid dissociation constant (pKa) of ionizable compounds.[9][12][13] For a base like this compound, the pKa of its conjugate acid (R₂NH₂⁺) is determined.

Principle: The compound is dissolved in a suitable solvent system and titrated with a standard acid. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated.

Apparatus:

-

Calibrated pH meter with a combination pH electrode

-

Burette

-

Beaker and magnetic stirrer

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Co-solvent (e.g., methanol or ethanol, due to the low aqueous solubility of this compound)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a binary solvent mixture (e.g., methanol/water, 9:1 v/v) to ensure complete dissolution.[9]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Allow the pH reading to stabilize and record the initial value.

-

Begin the titration by adding small, precise increments of the standardized HCl solution from the burette.

-

After each addition, allow the solution to equilibrate and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

Plot the measured pH (Y-axis) against the volume of HCl added (X-axis) to generate a titration curve.

-

The pKa can be determined from the graph as the pH value at the half-equivalence point (i.e., at the volume of titrant that is half of the volume required to reach the equivalence point).

Visualization of Experimental Workflow

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the behavior of drug candidates and other bioactive molecules. The "shake-flask" method is the gold standard for its experimental determination.[6][14][15] The logical workflow for this procedure is diagrammed below.

Workflow for LogP determination via the shake-flask method.

References

- 1. ajer.org [ajer.org]

- 2. quora.com [quora.com]

- 3. pjsir.org [pjsir.org]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Melting point - WaxPedia [waxpedia.org]

- 8. acdlabs.com [acdlabs.com]

- 9. enamine.net [enamine.net]

- 10. Melting Point of The Wax - 48512 | PDF [scribd.com]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dihexadecylamine

This technical guide provides a comprehensive overview of a key synthesis pathway for dihexadecylamine (B7822943), a lipophilic secondary amine utilized as a starting material in the preparation of various compounds such as synthetic surfactants, lipopeptides, and lipophilic chelators.[1] The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Synthesis Pathway Overview

The featured synthesis of this compound proceeds via a two-step process involving the phase-transfer catalyzed (PTC) bisalkylation of cyanamide (B42294) with hexadecyl bromide, followed by the hydrolysis of the resulting dihexadecylcyanamide intermediate.[1] This method is noted for its convenience and cost-effectiveness for laboratory-scale preparations.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Parameter | Dihexadecylcyanamide (Intermediate) | This compound (Final Product) | Reference |

| Yield | 85-90% | 60-70% (overall from hexadecyl bromide) | [1] |

| Melting Point | 52.0-53.0 °C | 65.5-66.5 °C | [1] |

| Molecular Formula | C₃₃H₆₆N₂ | C₃₂H₆₇N | [2] |

| Molecular Weight | 490.9 g/mol | 465.9 g/mol | [2] |

Experimental Protocols

The following protocols are based on the convenient synthesis method reported by Lattuada and Uberti.[1]

Step 1: Synthesis of Dihexadecylcyanamide

-

Reaction Setup: In a suitable reaction vessel, combine n-hexadecyl bromide (1 equivalent), 50% aqueous cyanamide (5 molar excess), 50% aqueous sodium hydroxide, and toluene.

-

Catalyst Addition: Add Aliquat® 336 (tricaprylylmethylammonium chloride) as a phase-transfer catalyst.

-

Reaction Conditions: Heat the mixture to 50°C and stir vigorously.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified, for example by crystallization, to yield dihexadecylcyanamide as a white solid.

Step 2: Synthesis of this compound (Hydrolysis of Dihexadecylcyanamide)

-

Reaction Setup: Dissolve the dihexadecylcyanamide intermediate from Step 1 in a suitable solvent mixture, such as dioxane and water.

-

Hydrolysis: Add concentrated sulfuric acid (H₂SO₄) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete, as indicated by TLC analysis.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is removed. The resulting crude this compound can be purified by crystallization to afford a white solid.

Alternative Synthesis Approaches

Other reported methods for synthesizing long-chain secondary amines like this compound, though often less suitable for laboratory scale, include:

-

Ammonolysis of fatty alcohols: This industrial process requires drastic conditions of temperature and pressure.[1]

-

Catalytic hydrogenation of amides or nitriles: Similar to ammonolysis, this method also involves harsh reaction conditions.[1]

-

Alkylation of hexadecylamine (B48584): The reaction of hexadecylamine with hexadecyl bromide has been reported to give moderate yields (30-40%).[1]

-

Reduction of N-hexadecylhexadecanamide: The use of reducing agents like LiAlH₄ or NaBH₄ on the corresponding amide has also been described, but with moderate yields.[1]

-

Reductive amination: A general method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[3] For this compound, this could conceptually involve the reaction of hexadecanal (B134135) with hexadecylamine.

-

Catalytic Amination of Alcohols: This involves reacting an alcohol with an amine in the presence of a catalyst.[4][5][6] A potential route to this compound could involve the catalytic amination of hexadecanol (B772) with hexadecylamine. A patent also describes the formation of dihexadecyl amine by reacting dicapryl alcohol with a primary amine in the presence of hydrogen and a nickel catalyst.[7]

Visualizing the Synthesis Pathway

The following diagrams illustrate the primary synthesis pathway and a general experimental workflow.

Caption: PTC Bisalkylation of Cyanamide Pathway.

Caption: Experimental Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C32H67N | CID 85571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US2160058A - Process for preparing hexadecyl amines - Google Patents [patents.google.com]

Dihexadecylamine: A Comprehensive Technical Guide for Researchers

CAS Number: 16724-63-3

This technical guide provides an in-depth overview of Dihexadecylamine, a cationic lipid with significant applications in research and pharmaceutical development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role in drug delivery systems.

Chemical Identity and Synonyms

This compound is a secondary amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its unique amphiphilic nature, with a hydrophilic amine head group and long hydrophobic tails, drives its self-assembly into various supramolecular structures, making it a valuable component in formulation science.

A comprehensive list of synonyms for this compound is provided in the table below for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | N-hexadecylhexadecan-1-amine[1] |

| CAS Number | 16724-63-3[1][2][3] |

| Molecular Formula | C32H67N[1][2][3] |

| Synonyms | Dicetylamine, N,N-dihexadecylamine, Di-n-hexadecylamine, 1-Hexadecanamine, N-hexadecyl-, Armeen 2-16[1][2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various experimental settings. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 465.88 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 67.03 °C | [2] |

| Boiling Point | 488.93 °C (estimated) | [2] |

| Density | 0.9018 (estimated) | [2] |

| pKa | 10.84 ± 0.19 (Predicted) | [2] |

| LogP | 14.922 (estimated) | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |

Experimental Protocols

Synthesis of this compound

A convenient method for the synthesis of this compound involves the phase-transfer catalyzed (PTC) bisalkylation of cyanamide (B42294).[5]

Materials:

-

1-Bromohexadecane

-

Cyanamide

-

Tetrabutylammonium bromide (TBAB)

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Hydrochloric acid

Procedure:

-

A mixture of 1-bromohexadecane, cyanamide, and a catalytic amount of TBAB in toluene is prepared.

-

A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred mixture at room temperature.

-

The reaction is stirred vigorously at 80-90°C for 4-6 hours.

-

After cooling, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield N,N-dihexadecylcyanamide.

-

The resulting cyanamide is hydrolyzed by refluxing with a mixture of concentrated hydrochloric acid and ethanol to yield this compound hydrochloride.

-

The hydrochloride salt is then neutralized with a base to obtain the free amine, this compound.

Preparation of this compound-Containing Liposomes

This compound is frequently incorporated into liposomal formulations to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes and improve encapsulation of anionic drugs. The thin-film hydration method is a common technique for preparing these liposomes.

Materials:

-

This compound

-

A neutral lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

-

Cholesterol

-

Chloroform/Methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound, DPPC, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).

-

A thin, uniform lipid film should form on the inner surface of the flask.

-

Continue to apply a high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the pre-warmed hydration buffer to the flask containing the lipid film.

-

Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Applications in Drug Delivery

The primary application of this compound in the pharmaceutical sciences is as a cationic lipid in the formulation of drug delivery systems, particularly liposomes and other lipid-based nanoparticles.

Workflow for Developing a this compound-Based Drug Delivery System:

Caption: A logical workflow for the development of a this compound-based drug delivery system.

Signaling Pathways and Mechanism of Action

Currently, there is limited direct evidence in the scientific literature detailing the involvement of this compound in specific intracellular signaling pathways as a primary signaling molecule. Its biological effects are predominantly understood through its role as a structural component of delivery vehicles.

The cationic nature of this compound-containing nanoparticles facilitates their interaction with the negatively charged cell surface, promoting cellular uptake through endocytosis. Once internalized, the nanoparticles can release their therapeutic cargo into the cytoplasm. The "proton sponge" effect, often attributed to cationic lipids, can lead to endosomal escape by promoting the influx of protons and counter-ions into the endosome, causing osmotic swelling and rupture. This mechanism is crucial for delivering nucleic acids and other drugs to their intracellular targets.

Proposed Cellular Interaction and Uptake Mechanism:

Caption: Proposed mechanism of cellular uptake and drug release for this compound-containing nanoparticles.

Safety and Handling

This compound is classified as causing severe skin burns and eye damage.[6] It is also very toxic to aquatic life with long-lasting effects.[7][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6] In case of contact, immediately flush the affected area with copious amounts of water.[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C32H67N | CID 85571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analytical Method [keikaventures.com]

- 5. A Langmuir–Schaefer approach for the synthesis of highly ordered organoclay thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Profile of Dihexadecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexadecylamine (B7822943), a secondary amine with two C16 alkyl chains, is a highly lipophilic compound with significant applications in drug delivery systems, material science, and as a chemical intermediate. Its efficacy in these roles is intrinsically linked to its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility profile of this compound, including a qualitative summary of its solubility in a range of common organic solvents. Furthermore, this document outlines detailed experimental protocols for the quantitative determination of its solubility, ensuring that researchers can generate precise and reproducible data tailored to their specific applications.

Introduction

This compound (DHA), with the chemical formula (C₁₆H₃₃)₂NH, is a symmetrical secondary amine characterized by its long, hydrophobic alkyl chains. This molecular structure imparts a waxy, solid nature at room temperature and dictates its solubility behavior, rendering it virtually insoluble in aqueous solutions but soluble in many organic solvents.[1][2] Understanding the solubility of DHA is paramount for its application in the formulation of lipid-based drug delivery systems, the synthesis of novel materials, and as a reactant in various chemical processes. This guide aims to provide a thorough understanding of its solubility characteristics and furnish the scientific community with robust methodologies for its quantitative assessment.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. The solubility of this compound is determined by the interplay of its molecular structure with the properties of the solvent.

-

Solute Properties (this compound):

-

Solvent Properties:

-

Polarity: Solvents are broadly classified as polar (protic and aprotic) and nonpolar.

-

Hydrogen Bonding Capability: The ability of a solvent to donate or accept hydrogen bonds can significantly influence its interaction with the amine group of DHA.

-

Dispersion Forces: Nonpolar solvents interact with the alkyl chains of DHA primarily through London dispersion forces.

-

Due to the overwhelming contribution of the long alkyl chains, this compound is expected to be most soluble in nonpolar and weakly polar aprotic solvents. Its solubility in polar solvents, especially polar protic solvents, is anticipated to be limited.

Solubility Profile of this compound

While specific, publicly available quantitative solubility data for this compound is scarce, a qualitative and estimated solubility profile can be constructed based on its chemical structure and data for analogous long-chain secondary amines like dioctadecylamine.[1][4]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High | "Like dissolves like"; strong van der Waals interactions between the alkyl chains of DHA and the solvent. |

| Nonpolar Aromatic | Toluene, Benzene | High | Nonpolar character and the ability of the aromatic ring to interact with the alkyl chains contribute to good solubility.[1] |

| Halogenated | Chloroform, Dichloromethane | High | These solvents are effective at solvating large organic molecules. Chloroform is a known good solvent for similar long-chain amines.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and can effectively solvate the alkyl chains. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Acetone is a polar aprotic solvent that can interact with the amine group, and its organic character allows for some solvation of the alkyl chains.[4] |

| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | The polarity and hydrogen-bonding network of alcohols are less favorable for solvating the long nonpolar chains. Solubility is expected to decrease as the alcohol's polarity increases (Methanol > Ethanol > Isopropanol).[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | The high polarity of these solvents makes them poor solvents for highly nonpolar compounds like this compound. |

| Polar Protic | Water | Insoluble | The hydrophobic nature of the two C16 chains prevents dissolution in water.[1] |

Note: "High" indicates that the substance is likely soluble at concentrations greater than 10 g/100 mL. "Moderate" suggests solubility in the range of 1-10 g/100 mL. "Low" implies solubility of less than 1 g/100 mL. These are estimations and should be experimentally verified.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Isothermal Shake-Flask Method

This method involves creating a saturated solution of this compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid.

-

To each vial, add a known volume (e.g., 5 or 10 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

-

Record the weight of the collected filtrate.

-

For highly soluble samples, a precise dilution with the same solvent into a volumetric flask may be necessary to bring the concentration within the analytical range of the quantification method.

-

-

Quantification of Dissolved this compound:

-

The concentration of this compound in the filtered supernatant is determined using a validated analytical method.

-

Analytical Quantification Methods

a) Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a suitable method for quantifying volatile and thermally stable compounds like this compound.[7][8] Derivatization may be necessary to improve peak shape and reduce tailing.[7]

-

Derivatization (optional but recommended): React the amine with a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile and less polar derivative.[7]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1).

-

Injector: Split/splitless injector at a high temperature (e.g., 280 °C).

-

Oven Program: A temperature gradient program to ensure good separation and peak shape (e.g., initial temperature of 150 °C, ramp to 300 °C).

-

Detector: FID at a high temperature (e.g., 320 °C).

-

-

Calibration: Prepare a series of standard solutions of this compound (or its derivative) of known concentrations in the solvent of interest. Generate a calibration curve by plotting peak area versus concentration.

-

Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

b) High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally sensitive analyses, HPLC is a viable alternative. Since this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is required for detection by common HPLC detectors.[9][10]

-

Derivatization: React the amine with a labeling agent such as dansyl chloride or 2-nitroanthraquinone (B1658324) in an alkaline buffer.[9][11]

-

HPLC Conditions:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer.

-

Detector: UV/Vis or fluorescence detector set to the maximum absorbance/emission wavelength of the derivative.

-

-

Calibration and Analysis: Similar to the GC method, create a calibration curve using derivatized standards and determine the concentration of the sample.

c) Nonaqueous Acid-Base Titration

For a more classical approach, the concentration of the amine in the saturated solution can be determined by titration.[12][13]

-

Procedure:

-

Take a known volume of the saturated solution.

-

Dissolve it in a suitable nonaqueous solvent (e.g., glacial acetic acid).

-

Titrate with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid.[13]

-

The endpoint can be determined potentiometrically or with a suitable indicator.

-

-

Calculation: The concentration of the amine is calculated from the volume of titrant used.

Conclusion

While quantitative solubility data for this compound is not extensively published, its solubility profile can be reliably predicted based on its highly lipophilic nature. It is expected to be highly soluble in nonpolar solvents and sparingly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide, particularly the isothermal shake-flask method coupled with a suitable analytical technique like GC-FID or HPLC, provide a robust framework for generating accurate and reproducible data. This foundational knowledge is critical for the effective formulation and application of this compound in pharmaceutical and material sciences.

References

- 1. Buy Dioctadecylamine (EVT-460462) | 112-99-2 [evitachem.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. h-brs.de [h-brs.de]

- 8. Development and evaluation of gas and liquid chromatographic methods for the analysis of fatty amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. oeno-one.eu [oeno-one.eu]

- 12. info.gfschemicals.com [info.gfschemicals.com]

- 13. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]

An In-depth Technical Guide to the Physicochemical Properties of Dihexadecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Dihexadecylamine, a long-chain aliphatic secondary amine. The document details the experimentally determined values for these physical properties and outlines the standard methodologies for their measurement.

Physicochemical Data of this compound

This compound, also known as N-hexadecyl-1-hexadecanamine, is a waxy solid at room temperature. Its physical properties are crucial for its application in various fields, including as a surfactant, emulsifier, and in the formulation of drug delivery systems. The melting and boiling points are key parameters for its handling, processing, and formulation.

The quantitative data for the melting and boiling points of this compound are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 37.6 - 38.0 °C | Standard Pressure |

| Boiling Point | 220 °C | Not Specified[1] |

Experimental Protocols for Determination of Physical Properties

The following sections describe the standard experimental procedures for determining the melting and boiling points of organic compounds like this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for accurate melting point determination using a capillary tube.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface and pulverized into a fine powder using a mortar and pestle.[2]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until the packed sample is approximately 2-3 mm high.[2][3]

-

Measurement:

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted.

-

This range represents the melting point of the sample.[4]

-

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For high molecular weight compounds like this compound, the boiling point is often determined under reduced pressure to prevent thermal decomposition. The Thiele tube method is a common and effective technique for this measurement.[5]

Apparatus:

-

Thiele tube

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.[5]

-

Apparatus Setup:

-

A capillary tube is placed inside the test tube with its open end downwards.[5]

-

The test tube is attached to a thermometer.

-

This assembly is then placed in a Thiele tube containing mineral oil.

-

-

Heating and Observation:

-

The Thiele tube is heated gently and slowly.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

-

Data Recording:

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the physical properties of a chemical substance.

Caption: Workflow for the determination of melting and boiling points.

References

Dihexadecylamine: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and toxicological profile of Dihexadecylamine (CAS No. 16724-63-3). The information is intended to guide researchers, scientists, and drug development professionals in the safe use and management of this long-chain aliphatic amine.

Chemical and Physical Properties

This compound, also known as dicetylamine or N-hexadecylhexadecan-1-amine, is a secondary fatty amine with two C16 alkyl chains.[1] Its long hydrocarbon chains render it hydrophobic, while the amine group allows for interactions with polar substances.[1] It is generally soluble in organic solvents with limited solubility in water.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16724-63-3 | [2][3] |

| Molecular Formula | C₃₂H₆₇N | [2][3] |

| Molecular Weight | 465.9 g/mol | [2][3] |

| IUPAC Name | N-hexadecylhexadecan-1-amine | [2] |

| Synonyms | Dicetylamine, Di(hexadecyl)amine, N,N-Dihexadecylamine | [1][2] |

| Physical State | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| LogP (Octanol-Water Partition Coefficient) | 15.3 (Computed) | [2] |

Hazard Identification and Classification

This compound is classified as hazardous to the aquatic environment. While specific toxicity data for humans is limited, information from structurally similar long-chain amines suggests a potential for skin and eye irritation.[1][4]

Table 2: GHS Classification of this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Hazardous to the aquatic environment, acute hazard | Acute 1 | H400: Very toxic to aquatic life | [2][5] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects | [2][5] |

Toxicological Information

Table 3: Summary of Toxicological Data (Based on Analogue Chemicals)

| Endpoint | Species | Method | Results | Classification | Source(s) |

| Acute Oral Toxicity | Rat | Analogue data (di-C14-18-alkyl amines) | LD₅₀ > 10,000 mg/kg bw | Not Classified | [4] |

| Acute Dermal Toxicity | Rat | OECD 402 (Limit Test on analogue) | LD₅₀ > 2,000 mg/kg bw | Not Classified | [2][6] |

| Skin Irritation/Corrosion | Rabbit | OECD 404 (on analogue) | No irritation observed | Not Classified | [7] |

| Eye Irritation/Corrosion | - | - | Potential for irritation based on chemical class | Data lacking | [1] |

| Genotoxicity (Ames Test) | S. typhimurium | OECD 471 (on analogue) | Negative | Not Mutagenic | [8] |

Acute Toxicity

Studies on di-C14-18-alkyl amines, a close analogue, showed low acute toxicity following oral exposure, with an LD₅₀ in rats greater than 10,000 mg/kg bw.[4] Signs of toxicity at the highest dose included depression, ataxia, and diarrhea.[4] An acute dermal toxicity limit test on a similar long-chain dialkylamine in rats found no mortality or signs of systemic toxicity at 2000 mg/kg bw.[2]

Skin and Eye Irritation

For long-chain amines, the potential for irritation generally decreases as the alkyl chain length increases.[4] A study on an analogue substance according to OECD Guideline 404 showed no evidence of skin irritation or corrosion in rabbits.[7] However, due to the amine functional group, this compound should be handled as a potential skin and eye irritant.[1]

Aquatic Toxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[2][5] This is a common characteristic of cationic surfactants, which can disrupt the cell membranes of aquatic organisms.[9] Care must be taken to prevent its release into the environment.

Handling, Storage, and Disposal

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7][10]

-

Avoid the formation of dust and aerosols.[7]

-

Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 6.0.[7]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

Disposal

-

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7]

-

Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[7][12]

Emergency Procedures

First Aid Measures

A logical workflow for first aid response to an exposure incident is provided below.

Caption: First aid response workflow for this compound exposure.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[13]

-

After Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.[13]

-

After Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[12]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[10][11]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to minimize exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene). Wear impervious clothing, such as a lab coat, to prevent skin contact.[7]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, use a NIOSH-approved respirator.[7][10]

Experimental Protocols

The following sections describe the methodologies for key toxicological experiments, based on OECD Test Guidelines, which are applicable for assessing the safety of this compound.

Acute Dermal Toxicity (OECD Guideline 402)

This test is designed to assess the potential adverse effects from a single, short-term dermal exposure.[3][12]

Caption: Experimental workflow for an acute dermal toxicity study (OECD 402).

-

Test Animals: Healthy young adult rats (Wistar or Sprague-Dawley) are typically used.[2][14] Animals are acclimatized for at least 5 days.

-

Procedure: A limit test is often performed first. The test substance is applied at a single dose of 2000 mg/kg body weight to a shaved area of the skin (at least 10% of the body surface).[2] The application site is covered with a semi-occlusive dressing for 24 hours.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for 14 days. Body weight is recorded weekly.[12]

-

Endpoint: The primary endpoint is the LD₅₀ (median lethal dose). If no mortality occurs at 2000 mg/kg, the LD₅₀ is determined to be greater than this value. A gross necropsy is performed on all animals at the end of the study.[2]

Acute Skin Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[15][16]

-

Test Animals: Healthy young adult albino rabbits are used.[7]

-

Procedure: 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small patch of shaved skin (approx. 6 cm²).[15] The patch is covered with a gauze dressing for a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[16] Observations may continue for up to 14 days to assess reversibility.

-

Endpoint: Skin reactions are scored based on a standardized grading system. The mean scores for erythema and edema are used to classify the substance.[16]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential for a substance to damage the eye.[10][17]

-

Test Animals: Healthy adult albino rabbits are used.[13]

-

Procedure: A single dose of the test substance (0.1 mL or 0.1 g) is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[17] A sequential testing strategy is used, starting with one animal.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[17] The observation period can be extended up to 21 days to evaluate reversibility.

-

Endpoint: Lesions are scored according to a standardized scale. The scores determine the irritation classification.[17]

Aquatic Toxicity (OECD Guidelines 201, 202, 203)

A battery of tests is used to determine the hazard to different aquatic trophic levels.[18][19]

-

Alga, Growth Inhibition Test (OECD 201): Evaluates the effects on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata).[20] The endpoint is the EC₅₀ (median effective concentration) that causes a 50% reduction in growth or growth rate over 72 hours.[20]

-

Daphnia sp., Acute Immobilisation Test (OECD 202): Assesses acute toxicity to invertebrates (e.g., Daphnia magna). The endpoint is the EC₅₀ for immobilization after 48 hours.

-

Fish, Acute Toxicity Test (OECD 203): Determines the acute lethal toxicity to fish (e.g., Zebrafish, Danio rerio).[21][22] The endpoint is the LC₅₀ (median lethal concentration) that kills 50% of the fish within 96 hours.[22]

Mechanism of Action

Specific signaling pathways for this compound have not been extensively studied. However, as a cationic surfactant, its toxicity is primarily driven by its interaction with biological membranes.

Caption: General mechanism of toxicity for cationic surfactants like this compound.

The positively charged amine headgroup of this compound can interact electrostatically with the negatively charged components of cell membranes, such as phospholipids. The long, hydrophobic alkyl chains can then insert into and disrupt the lipid bilayer.[9][23] This disruption leads to increased membrane permeability, leakage of cellular contents, denaturation of membrane-bound proteins, and ultimately, cell lysis and death.[23] This mechanism underlies its irritant effects on skin and eyes and its high toxicity to aquatic organisms.

References

- 1. oecd.org [oecd.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. oecd.org [oecd.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. This compound | C32H67N | CID 85571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. professorofzoology.com [professorofzoology.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nucro-technics.com [nucro-technics.com]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. arts.units.it [arts.units.it]

- 19. Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC [pmc.ncbi.nlm.nih.gov]

Dihexadecylamine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dihexadecylamine (DHA), a cationic lipid increasingly utilized in advanced drug delivery systems and nanomaterial fabrication. This document details its commercial availability from key suppliers, presents experimental protocols for its application, and illustrates relevant nanoparticle-cell interaction pathways.

Core Properties and Commercial Availability

This compound, also known as N-hexadecylhexadecan-1-amine, is a secondary amine featuring two C16 alkyl chains. Its amphiphilic nature, with a hydrophilic amine head group and a lipophilic tail, makes it a valuable surfactant and stabilizing agent.

Chemical Properties:

-

CAS Number: 16724-63-3

-

Molecular Formula: C₃₂H₆₇N

-

Molecular Weight: 465.88 g/mol

Commercial Availability of this compound

The following table summarizes the commercial availability of this compound from various key suppliers. Please note that prices and availability are subject to change and should be verified with the respective suppliers.

| Supplier | Catalog Number(s) | Purity | Form | Available Quantities |

| MedchemExpress | HY-W900879 | >98% | Solid | 25 mg, 50 mg, 100 mg |

| BOC Sciences | 16724-63-3 | 95% | Solid | Inquire for details |

| CymitQuimica | IN-DA001X83, 54-OR1068365 | Not specified | Solid | 100 mg, 250 mg, 1 g, 5 g |

| Thermo Scientific Chemicals | (Acros Organics) | 90% | Not specified | 5 g |

| TCI America | Not explicitly listed for this compound, but a related compound, Hexadecylamine (H0074), is available. | >95.0% (GC) | White to colorless powder/lump/liquid | 25 g, 500 g |

| Santa Cruz Biotechnology | Not explicitly listed for this compound, but related long-chain amines and phosphates are available. | Not specified | Not specified | Not specified |

| Aladdin | Not explicitly listed for this compound. | Not specified | Not specified | Not specified |

| American Custom Chemicals Corporation | Inquire for details | Inquire for details | Inquire for details | Inquire for details |

Experimental Protocols

This compound is predominantly used as a cationic lipid in the formulation of nanoparticles and liposomes for drug and gene delivery. Below are detailed methodologies for key experimental applications.

Preparation of this compound-Containing Liposomes via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion. This is a common technique for encapsulating hydrophilic or lipophilic drugs.

Materials:

-

This compound (DHA)

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)

-

Cholesterol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug to be encapsulated

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument

Methodology:

-

Lipid Film Formation:

-

Dissolve this compound, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1 DHA:DOPE).

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature to evaporate the chloroform.

-

A thin, uniform lipid film will form on the inner surface of the flask.

-

Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add an aqueous buffer (e.g., PBS) containing the hydrophilic drug to the flask with the lipid film.

-

Hydrate the film by vortexing or sonicating the flask above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is subjected to extrusion.

-

Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the resulting liposomes using Dynamic Light Scattering (DLS).

-

The encapsulation efficiency of the drug can be determined by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug concentration.

-

Synthesis of this compound-Capped Nanoparticles via Thermolysis

This protocol outlines the synthesis of metal sulfide (B99878) nanoparticles using this compound as a capping agent through the thermolysis of a single-source precursor. This method is effective for producing uniformly dispersed nanoparticles.[1]

Materials:

-

Single-source precursor (e.g., a metal dithiocarbamate (B8719985) complex)

-

This compound (HDA)

-

Toluene

Equipment:

-

Three-neck flask

-

Heating mantle with a temperature controller

-

Condenser

-

Nitrogen gas inlet

-

Magnetic stirrer

Methodology:

-

Reaction Setup:

-

In a three-neck flask, dissolve the single-source precursor in this compound.

-

Flush the flask with nitrogen gas and maintain an inert atmosphere throughout the reaction.

-

-

Thermolysis:

-

Heat the reaction mixture to the desired temperature (e.g., 180-250 °C) under vigorous stirring.

-

The precursor will decompose (thermolysis) to form metal sulfide nanoparticles, with this compound acting as a capping agent to control their growth and prevent aggregation.[1]

-

Maintain the reaction at the set temperature for a specific duration to allow for nanoparticle formation and growth.

-

-

Purification:

-

After the reaction, cool the mixture to room temperature.

-

Add an excess of methanol to precipitate the this compound-capped nanoparticles.

-

Separate the nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with methanol to remove excess HDA and unreacted precursors.

-

Finally, redisperse the purified nanoparticles in a nonpolar solvent like toluene.

-

-

Characterization:

-

Characterize the size, shape, and crystallinity of the synthesized nanoparticles using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

-

Confirm the presence of the HDA capping agent using Fourier-Transform Infrared (FTIR) spectroscopy.

-

Signaling Pathways and Cellular Uptake

Currently, there is no scientific evidence to suggest that this compound directly participates in or modulates specific intracellular signaling pathways in the manner of a bioactive signaling molecule. Its primary role in a biological context is as a component of a larger drug delivery vehicle, such as a liposome (B1194612) or nanoparticle. The interaction of these nanoparticles with cells is what determines the subsequent biological events.

The cationic nature of this compound-containing nanoparticles facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake. The primary mechanism of uptake for such nanoparticles is endocytosis.

Cellular Uptake Workflow of this compound-Containing Nanoparticles

The following diagram illustrates the general workflow for the cellular uptake of nanoparticles formulated with this compound.

Caption: General workflow of nanoparticle cellular uptake.

Description of the Cellular Uptake Process:

-

Adsorption and Endocytosis: The positively charged this compound on the nanoparticle surface interacts with the negatively charged cell membrane, leading to adsorption. The cell then internalizes the nanoparticle through one of several endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.

-

Endosomal Trafficking: Once inside the cell, the nanoparticle is enclosed within an early endosome.

-

Maturation and Fusion: The early endosome matures into a late endosome, which is characterized by a lower internal pH. The late endosome may then fuse with a lysosome.

-

Endosomal Escape or Lysosomal Release: For the encapsulated drug to be effective, it must be released into the cytoplasm. This can occur through two primary mechanisms:

-

Endosomal Escape: The nanoparticle formulation can be designed to disrupt the endosomal membrane, allowing the nanoparticle and its payload to escape into the cytoplasm before fusion with the lysosome. The "proton sponge" effect, where the amine groups of this compound become protonated in the acidic endosome, can lead to osmotic swelling and rupture of the endosome.

-

Lysosomal Release: If the nanoparticle does not escape the endosome, it will be delivered to the lysosome, where enzymatic degradation of the nanoparticle can release the drug. The drug must then be able to exit the lysosome to reach its target.

-

References

The Core Utility of Dihexadecylamine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Dihexadecylamine (B7822943) as a Surfactant and Emulsifier in Scientific Applications

This compound, a secondary fatty amine with the chemical formula C₃₂H₆₇N, is a versatile molecule utilized across various scientific and industrial domains for its potent surfactant and emulsifying properties.[1][2][3] Its unique structure, featuring two long C16 alkyl chains attached to a nitrogen atom, imparts a strongly hydrophobic character, making it an effective agent for modulating the interface between oil and water phases. This technical guide provides a comprehensive overview of the fundamental uses of this compound, with a focus on its application in research, particularly in the formulation of emulsions and nanoparticles for drug delivery systems.

Physicochemical Properties and Surfactant Behavior

This compound's amphiphilic nature, arising from its bulky hydrophobic tails and a polar amine head group, drives its self-assembly at interfaces to reduce surface tension. While specific experimental data for this compound is limited in publicly available literature, its behavior can be inferred from its structure and comparison with related long-chain amines.

Critical Micelle Concentration (CMC): The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles in a solution.[4] For highly lipophilic molecules like this compound, the CMC in aqueous solutions is expected to be extremely low. As a rough approximation, the critical aggregation concentration (CAC) of a related double-chain cationic surfactant, dihexadecyl dimethylammonium bromide (DHDAB), was found to be 4 ± 2 x 10⁻⁵ M. It is important to note that this value is for a quaternary ammonium (B1175870) salt and may differ significantly for the secondary amine, this compound.

Surface Tension Reduction: Surfactants decrease the surface tension of a liquid, allowing for easier spreading and the formation of emulsions. The surface tension of aqueous solutions containing fatty amines generally decreases with increasing concentration up to the CMC, after which it remains relatively constant.[5][6]

Hydrophilic-Lipophilic Balance (HLB): The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to predict the suitability of a surfactant for a particular application, such as forming an oil-in-water (O/W) or water-in-oil (W/O) emulsion.[7][8] Due to its two long alkyl chains, this compound is predominantly lipophilic.

The HLB value for this compound can be estimated using Davies' method, which assigns group numbers to different chemical moieties within the molecule.[7]

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

For this compound (CH₃(CH₂)₁₅)₂NH:

-

Two -CH₃ groups: 2 * 0.475 = 0.95

-

Thirty -CH₂- groups: 30 * 0.475 = 14.25

-

One >NH group: 1.55

HLB ≈ 7 + 1.55 - (0.95 + 14.25) = -6.65

This calculated low HLB value strongly suggests that this compound is a highly effective W/O emulsifier. Emulsifiers with HLB values in the range of 3-6 are typically used for creating water-in-oil emulsions.[7]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Notes |

| Molecular Weight | 465.9 g/mol [2] | |

| Appearance | White to off-white solid[1] | |

| Solubility | Soluble in organic solvents, limited solubility in water[1] | |

| Critical Micelle Concentration (CMC) | Expected to be very low | Data for a related compound (DHDAB) is ~4 x 10⁻⁵ M. |

| Hydrophilic-Lipophilic Balance (HLB) | ~ -6.65 (calculated) | Suggests suitability as a W/O emulsifier. |

This compound as an Emulsifier

The primary function of an emulsifier is to stabilize a mixture of two immiscible liquids, such as oil and water, by forming a protective layer around the dispersed droplets, preventing them from coalescing.[9] Given its low calculated HLB value, this compound is particularly well-suited for the formulation of water-in-oil (W/O) emulsions, where water droplets are dispersed within a continuous oil phase.

Formulation of Water-in-Oil (W/O) Emulsions

The following is a general protocol for the preparation of a W/O emulsion using this compound. The specific ratios of oil, water, and emulsifier will need to be optimized depending on the desired properties of the emulsion.

Experimental Protocol: Preparation of a W/O Emulsion

-

Preparation of the Oil Phase: Dissolve a specific concentration of this compound (e.g., 1-5% w/w) in the chosen oil phase (e.g., mineral oil, vegetable oil) with gentle heating and stirring until fully dissolved.

-

Preparation of the Aqueous Phase: The aqueous phase can be deionized water or a buffer solution, and may contain hydrophilic active ingredients.

-

Emulsification: While vigorously homogenizing the oil phase using a high-shear mixer, slowly add the aqueous phase dropwise.

-

Homogenization: Continue homogenization for a set period (e.g., 5-10 minutes) to reduce the droplet size of the dispersed aqueous phase.

-

Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Stability of this compound-Stabilized Emulsions

The stability of an emulsion is its ability to resist changes in its physicochemical properties over time. Common signs of instability include creaming, flocculation, coalescence, and phase separation.[10]

Experimental Protocol: Emulsion Stability Assessment

-

Macroscopic Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or oil droplet formation on the surface at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 4°C, 40°C).

-

Microscopic Analysis: Use optical microscopy to observe the droplet size and distribution of the dispersed phase. Changes in droplet size over time can indicate coalescence.

-

Particle Size Analysis: Employ techniques like dynamic light scattering (DLS) to quantitatively measure the mean droplet size and polydispersity index (PDI) of the emulsion over time. An increase in the mean droplet size is indicative of instability.

-

Zeta Potential Measurement: For O/W emulsions, measuring the zeta potential can provide insights into the electrostatic stability. For W/O emulsions, where the continuous phase is non-conductive, this measurement is not typically applicable.[11]

-

Rheological Measurements: Monitor the viscosity of the emulsion over time. A significant change in viscosity can indicate structural changes within the emulsion.

This compound in Nanoparticle Formulation for Drug Delivery

This compound and its primary amine counterpart, hexadecylamine (B48584), are widely used as capping agents or stabilizers in the synthesis of various types of nanoparticles, including metallic, semiconductor, and polymeric nanoparticles.[3][12][13] In the context of drug delivery, these nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.